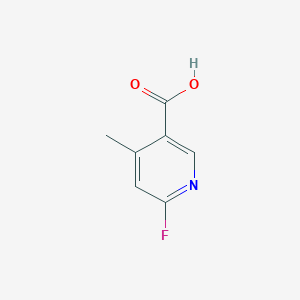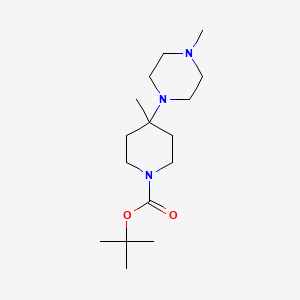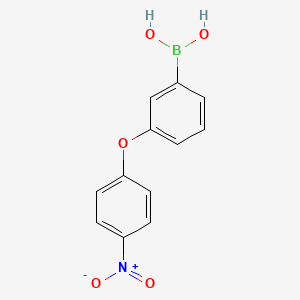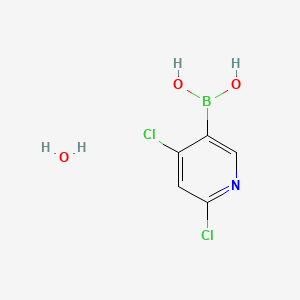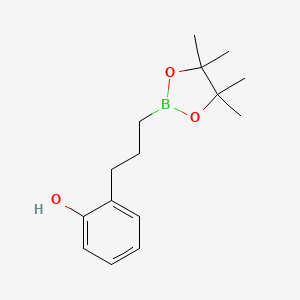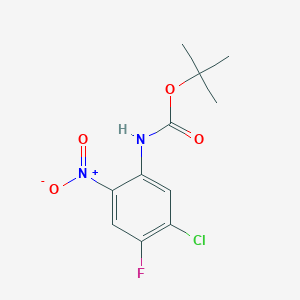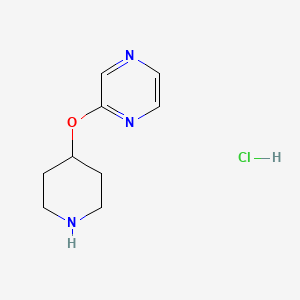![molecular formula C12H8F2N4O2S B1393208 N-(3,4-difluorophényl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1291486-52-6](/img/structure/B1393208.png)
N-(3,4-difluorophényl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Vue d'ensemble
Description
N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a useful research compound. Its molecular formula is C12H8F2N4O2S and its molecular weight is 310.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antifongique
Ce composé a été évalué pour ses effets inhibiteurs sur divers agents pathogènes fongiques tels que Rhizoctonia cerealis, Helminthosporium sativum et Fusarium graminearum. Les études suggèrent que certains dérivés de la triazolo[4,3-a]pyridine présentent des propriétés antifongiques significatives .
Activité insecticide
En plus de ses capacités antifongiques, cette classe de composés a également été testée pour son activité insecticide. Les résultats indiquent un usage potentiel pour la protection des cultures contre les dommages causés par les insectes .
Activité antibactérienne
La recherche a montré que les dérivés de la triazolo[4,3-a]pyridine peuvent avoir des effets antibactériens. Des dérivés nouvellement synthétisés ont été testés et ont montré des concentrations minimales inhibitrices (CMI) contre des bactéries telles que Staphylococcus aureus (S. aureus) et Escherichia coli (E. coli) .
Développement de médicaments antipaludiques
Une bibliothèque virtuelle a été conçue pour le développement de nouveaux médicaments antipaludiques puissants utilisant de nouvelles [1,2,4]triazolo[4,3-a]pyridines portant un fragment sulfonamide. Cela indique une voie prometteuse pour la création de traitements efficaces contre le paludisme .
Mécanisme D'action
Target of Action
The primary target of N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is falcipain-2 , an enzyme in the Plasmodium falciparum parasite . Falcipain-2 plays a crucial role in the life cycle of the parasite, particularly in the degradation of human haemoglobin .
Mode of Action
The compound interacts with falcipain-2, inhibiting its function . This inhibition prevents the parasite from degrading haemoglobin, which is essential for its growth . Therefore, the compound effectively hinders the development of the parasite.
Biochemical Pathways
The inhibition of falcipain-2 disrupts the biochemical pathway of haemoglobin degradation in Plasmodium falciparum. This disruption affects the parasite’s ability to grow and reproduce, leading to its eventual death .
Result of Action
The result of the compound’s action is the effective killing of the Plasmodium falciparum parasite . By inhibiting falcipain-2, the compound prevents the parasite from growing and reproducing, leading to its death . This makes the compound a potential candidate for antimalarial drug development.
Action Environment
The action of N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is influenced by various environmental factors. For instance, low-temperature conditions can affect the nucleophilic attack during the synthesis of similar compounds . Additionally, the compound’s stability, efficacy, and action may be influenced by factors such as pH, temperature, and the presence of other substances in the environment.
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N4O2S/c13-9-4-3-8(6-10(9)14)17-21(19,20)11-2-1-5-18-7-15-16-12(11)18/h1-7,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQLXUCXKVTWLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=C1)S(=O)(=O)NC3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



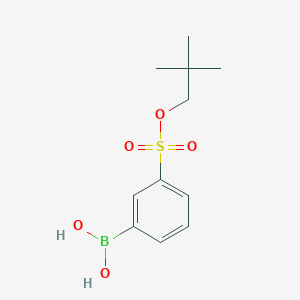
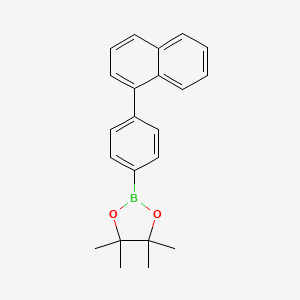
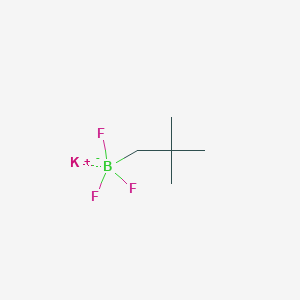
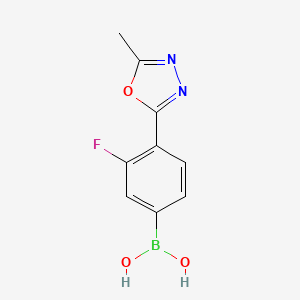
![7-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393134.png)
